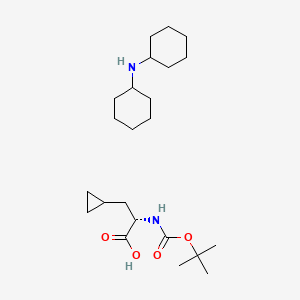
Boc-L-Cyclopropylalanine-DCHA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Cyclopropylalanine-DCHA typically involves the protection of the amino group of L-cyclopropylalanine with a tert-butyloxycarbonyl (Boc) group. This is followed by the formation of a salt with dicyclohexylamine (DCHA). The reaction conditions often include the use of organic solvents and reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations .
化学反応の分析
Types of Reactions
Boc-L-Cyclopropylalanine-DCHA can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield L-cyclopropylalanine.
Coupling Reactions: It can be used in peptide synthesis, where it couples with other amino acids to form peptides.
Common Reagents and Conditions
Acidic Conditions: For deprotection of the Boc group, reagents such as trifluoroacetic acid (TFA) are commonly used.
Coupling Reagents: DIC and NHS are frequently used in peptide synthesis to activate carboxyl groups for coupling reactions.
Major Products Formed
L-Cyclopropylalanine: Formed after deprotection of the Boc group.
Peptides: Formed when this compound is used in peptide synthesis.
科学的研究の応用
Boc-L-Cyclopropylalanine-DCHA has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Medicine: Investigated for its potential use in drug development and design.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The specific mechanism of action of Boc-L-Cyclopropylalanine-DCHA is not well-documented. as a protected amino acid, it primarily functions as a precursor in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions .
類似化合物との比較
Similar Compounds
Boc-D-Cyclopropylalanine-DCHA: A similar compound with the D-configuration of cyclopropylalanine.
Boc-L-Cyclopropylalanine: The non-salt form of Boc-L-Cyclopropylalanine-DCHA.
Uniqueness
This compound is unique due to its specific configuration and the presence of the dicyclohexylamine salt, which can influence its solubility and reactivity in chemical reactions .
生物活性
Boc-L-Cyclopropylalanine-DCHA (CAS No. 89483-07-8) is an amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a cyclopropyl group and a dicyclohexylamine (DCHA) salt, is utilized in various biochemical applications, particularly in peptide synthesis and as a building block in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C23H42N2O4 |
| Molecular Weight | 410.59 g/mol |
| Density | 1.21 g/cm³ |
| Boiling Point | 86 °C |
| Flash Point | 2 °C |
| Storage Conditions | Under inert gas at 2-8°C |
This compound exhibits biological activity primarily through its interactions with various biological targets. The cyclopropyl moiety enhances the compound's lipophilicity, which can influence its ability to penetrate cellular membranes and interact with intracellular targets.
Key Mechanisms:
- Protein Interaction: The compound may modulate protein functions by acting as an inhibitor or agonist at specific binding sites.
- Cytotoxicity: Preliminary studies suggest that derivatives of cyclopropylalanine can exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Research Findings
Recent studies have highlighted the biological significance of this compound:
-
Anticancer Activity:
- A study demonstrated that compounds similar to Boc-L-Cyclopropylalanine exhibited significant cytotoxicity against leukemia cell lines. The research utilized computational methods to predict binding affinities to target proteins involved in cancer progression, showing promising interaction profiles with FLT3 and MLV proteins .
- Peptide Synthesis:
- Neuroprotective Effects:
Case Studies
Case Study 1: Cytotoxicity Against Leukemia
- Objective: To evaluate the cytotoxic effects of Boc-L-Cyclopropylalanine derivatives on leukemia cells.
- Methodology: Cell viability assays were conducted using diverse leukemia cell lines, followed by computational modeling to assess binding interactions.
- Results: The study found that certain derivatives led to significant reductions in cell viability, indicating potential therapeutic applications.
Case Study 2: Peptide Development
- Objective: To synthesize peptides incorporating Boc-L-Cyclopropylalanine for enhanced therapeutic efficacy.
- Methodology: Peptides were synthesized using solid-phase techniques, integrating Boc-L-Cyclopropylalanine at strategic positions.
- Results: The resulting peptides displayed improved stability and bioactivity compared to their non-cyclopropyl counterparts.
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQINYDUVLDJIAC-WDBKTSHHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














